molecular formula C19H23N3O4 B2956864 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207043-60-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2956864
CAS No.: 1207043-60-4
M. Wt: 357.41
InChI Key: FBOPYLFPKTWEMI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic chemical compound of research interest due to its hybrid structure incorporating benzo[d][1,3]dioxole and furan heterocycles linked via a piperidine-containing urea scaffold. The 1,3-benzodioxole functional group is present in various biologically active molecules and is frequently explored in medicinal chemistry and chemical biology . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific studies. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOPYLFPKTWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has drawn attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a furan group, which are known for their diverse biological properties. The molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3, and its molecular weight is approximately 366.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole unit through cyclization reactions.
  • Attachment of the furan and piperidine groups via nucleophilic substitution or coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 1.0 to 10.0 µM depending on the specific derivative tested .
Cell LineIC50 (µM)Mechanism of Action
MCF-71.003Induction of apoptosis via caspase pathways
A5490.72Inhibition of EGFR signaling pathways

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo studies indicated that it reduced paw edema in rat models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective effects:

  • Neuroprotection assays showed that it could protect neuronal cells from oxidative stress-induced damage, likely through antioxidant mechanisms .

Case Studies

  • Case Study on MCF-7 Cells : A study conducted by researchers at the Groningen Research Institute demonstrated that derivatives of this compound significantly inhibited cell proliferation in MCF-7 cells by disrupting cell cycle progression and promoting apoptosis through caspase activation .
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment, rats treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating conditions like arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous urea derivatives containing benzodioxole and nitrogenous heterocycles. Key differences lie in the substituents on the piperidine/pyrrolidine rings and the electronic or steric effects introduced by these groups.

Table 1: Structural and Molecular Comparison of Urea Derivatives

Compound Name Substituent on Heterocycle Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-(furan-2-ylmethyl)piperidin-4-yl C22H24N3O4 (estimated*) ~394.5 Furan-2-ylmethyl group introduces aromatic heterocyclic character; piperidine enhances conformational flexibility.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea 1-(2-phenoxyacetyl)piperidin-4-yl C22H25N3O5 411.5 Phenoxyacetyl group adds ester functionality, potentially increasing hydrophobicity.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea 5-(furan-3-yl)pyridin-3-yl C19H17N3O4 351.4 Pyridine-furan hybrid may enhance π-π stacking interactions; lower molecular weight improves solubility.
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea 5-oxo-1-(p-tolyl)pyrrolidin-3-yl C20H21N3O4 367.4 Pyrrolidinone and p-tolyl groups introduce polarity and steric bulk, possibly affecting receptor binding.
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl C20H18N4O3 362.4 Imidazole-pyrrolo fusion enhances hydrogen-bonding capacity; planar structure may influence bioavailability.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea 5-oxopyrrolidin-3-yl (benzodioxole-substituted) + thiophen-2-yl C17H17N3O4S 359.4 Thiophene substitution alters electronic properties; sulfurs may participate in hydrophobic interactions.

*Molecular formula and weight estimated based on structural similarity to –14.

Key Comparative Insights

Substituent Diversity: The furan-2-ylmethyl group in the target compound provides a smaller aromatic heterocycle compared to the phenoxyacetyl group in , which may reduce steric hindrance and improve metabolic stability.

Molecular Weight and Solubility :

  • Lower molecular weight derivatives (e.g., , MW 351.4) may offer better aqueous solubility, whereas bulkier groups (e.g., , MW 411.5) could enhance membrane permeability.

Synthetic Accessibility: Piperidine-based compounds (e.g., ) are often synthesized via nucleophilic substitution or reductive amination, while pyrrolidinones (e.g., ) require ketone or lactam intermediates .

The target compound’s furan moiety may confer selectivity toward oxidative metabolism .

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